trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene
Overview
Description
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic components, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 4-pentylcyclohexylbenzene.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to link the 4-methoxyphenylacetylene with 4-pentylcyclohexylbenzene. This reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Sonogashira coupling reaction with optimizations for cost, yield, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-(4-Pentylcyclohexyl)benzene-1,2-diol.
Reduction: trans-1-(2-(4-Methoxyphenyl)ethyl)-4-(4-pentylcyclohexyl)benzene.
Substitution: 4-(4-Pentylcyclohexyl)-2-bromo-1-(2-(4-methoxyphenyl)ethynyl)benzene.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its electronic properties in organic semiconductors.
Biology:
- Potential applications in the development of bioactive compounds due to its structural features.
Medicine:
- Investigated for its potential as a pharmacophore in drug design.
Industry:
- Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific mechanism depends on the context of its application:
In organic electronics: It may interact with charge carriers, facilitating electron or hole transport.
In biological systems: It could bind to specific proteins, altering their function or signaling pathways.
Comparison with Similar Compounds
- trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-butylcyclohexyl)benzene
- trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-hexylcyclohexyl)benzene
Comparison:
- The length of the alkyl chain on the cyclohexyl group can influence the compound’s physical properties, such as melting point and solubility.
- The presence of different substituents on the aromatic ring can affect the compound’s reactivity and potential applications.
This detailed overview provides a comprehensive understanding of trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-methoxy-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-4-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(27-2)20-14-23/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMYRYNJLWEIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633559 | |
Record name | 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372983-17-0 | |
Record name | 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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